3-Amino-4-(2,4-dichlorophenyl)pyrazole
Description
3-Amino-4-(2,4-dichlorophenyl)pyrazole is a pyrazole derivative characterized by a dichlorophenyl substituent at position 4 and an amino group at position 2. Pyrazole-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, analgesic, and enzyme-inhibitory activities . The 2,4-dichlorophenyl moiety is a common structural feature in bioactive molecules due to its electron-withdrawing properties, which enhance binding affinity to biological targets.
Properties
Molecular Formula |
C9H7Cl2N3 |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) |
InChI Key |
CZIQMRKVTJZNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NN=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-amino-4-(2,4-dichlorophenyl)pyrazole typically involves the reaction of appropriate hydrazones with carbonyl compounds, leading to the formation of pyrazole derivatives. The compound's structure includes a pyrazole ring substituted with an amino group and a dichlorophenyl moiety, which contributes to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Antimicrobial Properties
In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. These compounds often exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
Several studies have specifically focused on the applications of pyrazole derivatives:
- Anticancer Studies : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Research involving novel pyrazolo[1,5-a]pyrimidine derivatives showed promising antibacterial and antifungal activities in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Anti-inflammatory Activity : A recent investigation into new pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Broader Applications
Beyond medicinal uses, this compound and related compounds find applications in:
- Agrochemicals : Pyrazole derivatives are utilized as herbicides and insecticides due to their effectiveness against pests and weeds .
- Dyes and Pigments : The compound can serve as an intermediate in the synthesis of azo dyes used in textiles and other industries .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
a. Dichlorophenyl Positional Isomers
- 3-Amino-4-(2,4-dichlorophenyl)pyrazole vs. Derivative 4f (2,6-dichlorophenyl substituent): The 2,4-dichlorophenyl group in the target compound confers superior antibacterial activity compared to the 2,6-dichlorophenyl analogue (4f). For instance, derivative 4e (2,4-dichlorophenyl) exhibited significant inhibition against Proteus vulgaris (MIC = 8 µg/mL), while 4f (2,6-dichlorophenyl) showed reduced potency (MIC = 16 µg/mL) . This highlights the importance of chlorine substitution patterns in optimizing antimicrobial efficacy.
b. Amino vs. Carboxamide Substituents
- This compound vs. 1H-Pyrazole-4-carboxamide Derivative 16: The carboxamide derivative 16 (bearing a 2,4-dichlorophenyl group) demonstrated moderate activity against S. coli .
Enzyme Inhibition Potency
- This compound vs. Pyrazole Ester Derivative 2 (CID-646303): A pyrazole ester derivative with a 2,4-dichlorophenyl group (CID-646303) showed improved inhibition of tissue-nonspecific alkaline phosphatase (TNAP) with an IC₅₀ of 0.50 µM, compared to the lead compound (IC₅₀ = 0.98 µM) .
Analgesic and Sedative Effects
- This compound vs. N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (5c): Compound 5c (2,4-dichlorophenyl substituent) exhibited 19.31% elongation in tail-flick response at 100 mg/kg, indicating central analgesic activity . The amino group in the target compound may enhance its interaction with pain-modulating receptors (e.g., cannabinoid CB1), though further studies are needed to confirm this.
Key Observations :
Chlorine Substitution : The 2,4-dichlorophenyl group consistently enhances bioactivity compared to other positional isomers (e.g., 2,6-dichloro) .
Amino Group Advantage: The amino substituent in the target compound may improve solubility and receptor binding compared to carboxamide or ester derivatives .
Enzyme Specificity : Dichlorophenyl-containing pyrazoles show divergent effects depending on the enzyme target, with TNAP inhibition requiring ester/amide functionalities .
Preparation Methods
Reaction Mechanism and Optimization
The cyclocondensation of hydrazine derivatives with β-ketonitriles is a classical approach to pyrazole synthesis. For 3-amino-4-(2,4-dichlorophenyl)pyrazole, this method involves reacting 2,4-dichlorophenylacetonitrile with hydrazine hydrate under acidic or basic conditions. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the pyrazole ring.
Key parameters influencing yield include:
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol/H2O (3:1) | 78 | 95 |
| Temperature (°C) | 85 | 82 | 97 |
| Catalyst (AcOH mol%) | 0.8 | 85 | 98 |
Limitations and Side Reactions
Competing pathways may generate regioisomeric byproducts, such as 5-amino-4-(2,4-dichlorophenyl)pyrazole, due to tautomerization during cyclization. Chromatographic purification (silica gel, CH2Cl2/MeOH 9:1) is often required to isolate the desired isomer.
Multi-Component Reactions (MCRs) Involving Aldehydes
Four-Component Synthesis Pathway
A novel MCR strategy adapts the pyrano[2,3-c]pyrazole framework to synthesize substituted pyrazoles. For this compound, the reaction involves:
-
Oxidation of 2,4-dichlorobenzyl alcohol to 2,4-dichlorobenzaldehyde using eosin Y and tert-butyl hydroperoxide (TBHP) under blue LED irradiation.
-
Condensation with malononitrile and phenylhydrazine in the presence of a sulfonated carbon catalyst (AC-SO3H).
The reaction sequence is:
Table 2: MCR Performance Metrics
| Component | Role | Optimal Equiv | Yield (%) |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Electrophile | 1.0 | 88 |
| Malononitrile | Nucleophile | 1.2 | 85 |
| AC-SO3H | Acid Catalyst | 5 mg/mmol | 90 |
Advantages Over Traditional Methods
-
Atom economy : MCRs eliminate intermediate isolation steps, reducing waste.
-
Time efficiency : Completion in 4–6 hours vs. 12+ hours for stepwise syntheses.
Oxidation of 3,4-Dihydropyrazole Precursors
Two-Step Synthesis via Dihydro Intermediates
This method, adapted from KR20190039177A, involves:
-
Michael addition : Reaction of 2,4-dichlorophenylacrylonitrile with hydrazine hydrate in ethanol, catalyzed by sodium ethoxide (NaOEt), to form 5-amino-3,4-dihydro-4-(2,4-dichlorophenyl)pyrazole.
-
Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 to aromatize the dihydropyrazole.
Table 3: Oxidation Agent Comparison
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DDQ | CH2Cl2 | 25 | 75 |
| MnO2 | Toluene | 110 | 68 |
| p-Chloranil | Acetonitrile | 80 | 72 |
Critical Analysis
-
DDQ superiority : Higher yields (75%) and milder conditions make DDQ preferable despite its cost.
-
Byproduct formation : Over-oxidation to pyrazine derivatives occurs with excess MnO2.
Comparative Evaluation of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation | 85 | 98 | 8 | Low |
| MCR | 88 | 95 | 6 | Medium |
| Oxidation of Dihydro | 75 | 97 | 10 | High |
Key findings :
-
The MCR route offers the best balance of yield and time efficiency.
-
Cyclocondensation is optimal for small-scale, high-purity production.
-
Oxidation methods are limited by reagent cost and side reactions.
Q & A
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
- Methodology : Use directing groups (e.g., -NH₂) to control electrophilic substitution. For example, amination at the 4-position of pyrazole is favored due to resonance stabilization, as seen in analogs with 97% regioselectivity . Employ Pd-catalyzed cross-coupling for late-stage diversification of aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
